4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(3-(Fluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound that features a fluoromethyl group attached to a pyrrolidinyl ring, which is further connected to a cyclohexane ring with a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(fluoromethyl)pyrrolidine and cyclohexanone as the primary starting materials.
Reaction Steps:
The cyclohexanone undergoes a reductive amination reaction with 3-(fluoromethyl)pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
The resulting intermediate is then oxidized to introduce the carboxylic acid group, often using an oxidizing agent like potassium permanganate or Jones reagent.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reaction vessels.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: The pyrrolidinyl ring can undergo reduction reactions to form derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Jones reagent, or other strong oxidizing agents.
Reduction: Sodium cyanoborohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrrolidines.
Substitution Products: Substituted fluoromethyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluoromethyl group enhances the compound's binding affinity and selectivity, while the pyrrolidinyl ring provides structural rigidity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the pyrrolidinyl ring.
3-(Fluoromethyl)pyrrolidine: Similar core structure but without the cyclohexane ring and carboxylic acid group.
Uniqueness: The presence of both the fluoromethyl group and the pyrrolidinyl ring in the same molecule provides unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNEVXGMQHSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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